molecular formula C21H24Br2N4O3 B326937 N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide

N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide

Cat. No.: B326937
M. Wt: 540.2 g/mol
InChI Key: YXCCOAFLNXGUQA-CGDLMUABSA-N
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Description

N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide is a complex organic compound characterized by its unique structure, which includes bromine atoms and propan-2-yloxyphenyl groups

Preparation Methods

The synthesis of N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide typically involves multiple steps. The initial step often includes the bromination of 2-propan-2-yloxyphenyl compounds, followed by the formation of the urea derivative through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and propan-2-yloxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and urea-based molecules. Compared to these compounds, N'',N'''-bis(5-bromo-2-isopropoxybenzylidene)carbonohydrazide stands out due to its unique combination of bromine atoms and propan-2-yloxyphenyl groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 1-Bromo-2,2-dimethoxypropane
  • 5-Bromo-2-iodopyrimidine

Properties

Molecular Formula

C21H24Br2N4O3

Molecular Weight

540.2 g/mol

IUPAC Name

1-[(E)-(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]-3-[(5-bromo-2-propan-2-yloxyphenyl)methylideneamino]urea

InChI

InChI=1S/C21H24Br2N4O3/c1-13(2)29-19-7-5-17(22)9-15(19)11-24-26-21(28)27-25-12-16-10-18(23)6-8-20(16)30-14(3)4/h5-14H,1-4H3,(H2,26,27,28)/b24-11+,25-12?

InChI Key

YXCCOAFLNXGUQA-CGDLMUABSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(C)C

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=NNC(=O)NN=CC2=C(C=CC(=C2)Br)OC(C)C

Origin of Product

United States

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